molecular formula C13H18ClN3O5 B11773380 tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate

tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate

Cat. No.: B11773380
M. Wt: 331.75 g/mol
InChI Key: LYBRHIZTIYBADP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Oxidation: Carbonyl-substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery .

Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloro, isopropoxy, and nitro groups on the pyridine ring allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C13H18ClN3O5

Molecular Weight

331.75 g/mol

IUPAC Name

tert-butyl N-(4-chloro-5-nitro-3-propan-2-yloxypyridin-2-yl)carbamate

InChI

InChI=1S/C13H18ClN3O5/c1-7(2)21-10-9(14)8(17(19)20)6-15-11(10)16-12(18)22-13(3,4)5/h6-7H,1-5H3,(H,15,16,18)

InChI Key

LYBRHIZTIYBADP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-])Cl

Origin of Product

United States

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